molecular formula C6H7NO4 B154151 3-Ethoxyisoxazole-5-carboxylic acid CAS No. 135080-29-4

3-Ethoxyisoxazole-5-carboxylic acid

Cat. No. B154151
CAS RN: 135080-29-4
M. Wt: 157.12 g/mol
InChI Key: WMZQNHZWOVCSHF-UHFFFAOYSA-N
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Description

“3-Methoxyisoxazole-5-carboxylic acid” is a compound with the molecular formula C5H5NO4 and a molecular weight of 143.10 . It is provided in solid form . “3-Ethylisoxazole-5-carboxylic acid” is another related compound .


Molecular Structure Analysis

The molecular structure of “3-Methoxyisoxazole-5-carboxylic acid” is represented by the SMILES string COc1cc(on1)C(O)=O .


Physical And Chemical Properties Analysis

“3-Methoxyisoxazole-5-carboxylic acid” is a solid with a molecular weight of 143.10 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-Ethoxyisoxazole-5-carboxylic acid plays a significant role in medicinal chemistry due to the isoxazole moiety’s presence in many biologically active compounds . Isoxazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The ethoxyisoxazole derivative can be utilized as a building block for synthesizing new drugs with potential therapeutic applications.

Organic Synthesis

In organic synthesis, carboxylic acids like 3-Ethoxyisoxazole-5-carboxylic acid are pivotal for constructing complex molecules . They can participate in various organic reactions, such as substitution, elimination, and coupling, due to their highly polar nature and reactivity.

Nanotechnology

Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . The 3-Ethoxyisoxazole-5-carboxylic acid could be employed to modify surfaces in nanotechnology applications, enhancing material properties for various uses.

Polymer Industry

The carboxylic group of 3-Ethoxyisoxazole-5-carboxylic acid can be involved in polymer synthesis, acting as monomers or additives . Its incorporation into polymers could result in materials with unique properties suitable for specialized applications.

Biochemistry and Biofuels

In biochemistry, carboxylic acids are essential for producing biofuels from biomass resources . The ethoxyisoxazole derivative could be investigated for its potential in biochemical production processes, contributing to the development of sustainable energy sources.

Environmental Science

Carboxylic acids are being explored for environmental remediation, such as wastewater treatment . The unique properties of 3-Ethoxyisoxazole-5-carboxylic acid could make it a candidate for studying its effectiveness in environmental applications, potentially aiding in pollution reduction and ecosystem restoration.

Future Directions

While specific future directions for “3-Ethoxyisoxazole-5-carboxylic acid” are not available, the development of metal-free synthetic routes for the synthesis of isoxazoles is a current area of interest .

properties

IUPAC Name

3-ethoxy-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-5-3-4(6(8)9)11-7-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZQNHZWOVCSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-1,2-oxazole-5-carboxylic acid

CAS RN

135080-29-4
Record name 3-ethoxy-1,2-oxazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred solution of methyl 3-ethoxy-5-isoxazolecarboxylate, prepared according to Example 78, (3.00 g, 17.53 mmole) in 75 ml of 2N sodium hydroxide was stirred at room temperature for ten minutes, cooled in an icebath and acidified to pH 3 with concentrated hydrochloric acid. The precipitated solid was collected by filtration. The remaining desired product was isolated by saturating the aqueous filtrate with solid sodium chloride and extracting with ethyl acetate (3× 100 ml). A total of 2.46 g (89% yield) of title compound was obtained in this way. The sample was recrystallized from acetonitrile, m.p. 210°-13° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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